N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide
Description
N-Cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide is a synthetic carboxamide derivative featuring a furan-2-carboxamide core substituted with a cyclopropyl group and a thiophen-3-ylmethyl moiety. The cyclopropyl group is often employed to enhance metabolic stability, while the thiophene ring may contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-13(12-2-1-6-16-12)14(11-3-4-11)8-10-5-7-17-9-10/h1-2,5-7,9,11H,3-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMNUISPHNORSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as the sulfurizing agent.
Coupling Reactions: The final step involves coupling the thiophene and furan rings with the cyclopropyl group through a series of substitution reactions under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiophene or furan derivatives.
Scientific Research Applications
N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: It can be used as a probe in biological studies to understand the interaction of thiophene and furan derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The thiophene and furan rings can participate in π-π interactions and hydrogen bonding, facilitating the binding process.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural differences between the target compound and analogs lie in substituent groups and heterocyclic systems. Below is a comparative analysis:
*Molecular weights calculated from structural formulas.
Key Observations:
- Dihedral Angles: The dihedral angle between aromatic rings in carboxamides influences molecular conformation and packing.
- Substituent Effects: The target compound’s cyclopropyl group may reduce toxicity compared to nitro groups in compound I, which are associated with genotoxicity . Thiophene’s sulfur atom may enhance lipophilicity relative to furan analogs.
Intermolecular Interactions and Crystal Packing
- Compound I : Exhibits weak C–H⋯O/S interactions and S(6) ring motifs in crystal packing, influencing solubility .
Biological Activity
N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its unique structural features that may confer significant biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Structural Characteristics
The compound features a cyclopropyl group, a thiophene moiety, and a furan-2-carboxamide framework. Its structure allows for diverse interactions with biological targets, which is crucial for its pharmacological effects.
| Structural Feature | Description |
|---|---|
| Cyclopropyl group | Contributes to the compound's rigidity and potential binding affinity. |
| Thiophene moiety | Enhances electron delocalization and may influence biological interactions. |
| Furan-2-carboxamide | Provides a functional group for potential hydrogen bonding with target proteins. |
Biological Activity
Recent studies have highlighted various biological activities associated with this compound:
- Anticancer Activity : Preliminary data suggest that this compound may inhibit specific cancer signaling pathways by interacting with proteins involved in cell proliferation and survival. Molecular docking studies indicate effective binding to targets associated with cancer progression, particularly through modulation of the NF-kB signaling pathway .
- Anti-inflammatory Properties : The compound has shown potential in inhibiting inflammatory responses in endothelial cells by blocking the induction of pro-inflammatory cytokines. This suggests its applicability in treating conditions characterized by excessive inflammation, such as atherosclerosis .
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of IKK-2 (IκB kinase), which plays a critical role in the NF-kB signaling pathway. This inhibition can lead to decreased expression of pro-inflammatory genes, providing a mechanism for its anti-inflammatory effects .
Case Studies
Several case studies have investigated the biological activity of compounds related to this compound:
- In Vitro Studies : In vitro assays demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
- Animal Models : In vivo studies using murine models have shown that treatment with this compound leads to reduced tumor growth and improved survival rates in cancer-bearing mice, supporting its potential as an anticancer agent.
- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, with minimal toxicity observed at therapeutic doses. This suggests a promising safety profile for further clinical development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
